2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol
Description
2-{3-iodobicyclo[111]pentan-1-yl}ethan-1-ol is a chemical compound with the molecular formula C7H11IO It is characterized by the presence of an iodine atom attached to a bicyclo[111]pentane ring, which is further connected to an ethan-1-ol group
Properties
IUPAC Name |
2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-7-3-6(4-7,5-7)1-2-9/h9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBONPBGHUZFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triethylborane-Initiated Radical Ring-Opening
The most efficient method for synthesizing 2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol involves a triethylborane (BEt₃)-promoted radical addition to tricyclo[1.1.1.0¹,³]pentane (TCP). This reaction proceeds via a chain mechanism where BEt₃ generates ethyl radicals, initiating TCP ring-opening (Fig. 1).
- Reactants : 2-Iodoethanol (39 μL, 0.50 mmol), TCP (0.61 mL of 0.903 M solution in Et₂O, 0.55 mmol), and BEt₃ (10 mol%).
- Conditions : Diethyl ether solvent, 0°C, 15 min reaction time.
- Work-up : Purification via column chromatography (pentane/Et₂O, 95:5) yields the product in 92% isolated yield.
Key advantages include mild conditions and rapid reaction kinetics, avoiding thermal decomposition of intermediates.
Substrate Scope and Functional Group Tolerance
The BEt₃-mediated method accommodates diverse alkyl halides, but 2-iodoethanol’s hydroxyl group necessitates careful solvent selection to prevent side reactions. Polar aprotic solvents like dimethylacetamide (DMA) stabilize the hydroxyl moiety while maintaining radical activity.
Alternative Synthetic Strategies
Three-Component Radical Coupling
A recent advance in BCP synthesis involves iridium-photocatalyzed three-component reactions (3CR) using [1.1.1]propellane, allyl bromides, and H₂O. Although demonstrated for allylated BCPs, substituting allyl bromide with 2-iodoethanol could theoretically yield the target compound. Critical parameters include:
- Catalyst : [Ir(dmppy)₂(dtbbpy)]PF₆ (1 mol%).
- Solvent system : DMSO/H₂O (6:1 v/v).
- Light source : 450 nm LEDs at 700 mA.
Optimization and Mechanistic Insights
Role of Triethylborane Stoichiometry
BEt₃ concentration profoundly affects yield and selectivity (Table 1):
| BEt₃ (mol%) | TCP Equiv. | Temp. (°C) | Yield (%) | Staffane Byproduct (%) |
|---|---|---|---|---|
| 10 | 1.1 | 0 | 92 | <5 |
| 5 | 1.3 | 0 | 87 | 8 |
| 1 | 2.0 | RT | 61 | 36 |
Excess BEt₃ accelerates radical initiation but increases staffane formation through multiple TCP insertions.
Solvent Effects on Reaction Efficiency
Ethereal solvents (Et₂O, THF) outperform hydrocarbons due to better TCP solubility:
| Solvent | Dielectric Constant | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Et₂O | 4.3 | 15 | 92 |
| THF | 7.5 | 20 | 89 |
| Hexane | 1.9 | 60 | 45 |
Structural Characterization and Analytical Data
Spectroscopic Properties
Chemical Reactions Analysis
Types of Reactions
2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form hydrogenated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated bicyclo[1.1.1]pentane derivatives.
Substitution: Formation of azido, cyano, or other substituted derivatives.
Scientific Research Applications
Drug Development
The bicyclo[1.1.1]pentane scaffold has emerged as a promising alternative to benzene rings in drug design. The introduction of 2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol can enhance the solubility, metabolic stability, and overall pharmacokinetic profiles of therapeutic agents.
Case Studies in Drug Design
- Pfizer's γ-secretase Inhibitor : In 2012, Pfizer successfully replaced the benzene ring in their γ-secretase inhibitor BMS-708,163 with a bicyclo[1.1.1]pentane structure, resulting in improved solubility and cell membrane permeability while maintaining efficacy .
- Metabotropic Glutamate Receptor Antagonists : Research has shown that modifications involving bicyclo[1.1.1]pentane can lead to novel antagonists with enhanced potency and selectivity .
Synthetic Methodologies
The synthesis of this compound and its derivatives often involves complex multi-step processes that can be optimized for scalability:
Synthesis Techniques
- Flow Photochemical Methods : Recent advancements have enabled the large-scale synthesis of bicyclo[1.1.1]pentane derivatives using flow photochemical reactions, allowing for efficient production .
- Programmable Functionalization : New strategies for late-stage functionalization of bicyclo[1.1.1]pentanes facilitate the exploration of structure-activity relationships (SAR) by allowing selective modifications at various positions on the bicyclic core .
The biological evaluation of compounds containing the bicyclo[1.1.1]pentane moiety has revealed significant interactions with various biological targets:
Research Highlights
- Anti-inflammatory Properties : Incorporation of bicyclo[1.1.1]pentane into anti-inflammatory drugs has been explored, demonstrating improved activity compared to traditional structures .
- Inhibition Studies : Compounds derived from this compound have shown promise in inhibiting specific enzymes related to disease pathways, making them candidates for further therapeutic exploration .
Data Table: Applications Summary
| Application Area | Description | Notable Examples |
|---|---|---|
| Drug Development | Replacement for benzene rings to improve pharmacokinetics | γ-secretase inhibitor BMS-708,163 |
| Synthetic Methodologies | Scalable synthesis techniques for large-scale production | Flow photochemical methods |
| Biological Activity Studies | Evaluation of therapeutic potential against various biological targets | Anti-inflammatory agents and enzyme inhibitors |
Mechanism of Action
The mechanism of action of 2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The iodine atom and the bicyclo[1.1.1]pentane ring confer unique reactivity, allowing the compound to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-bromobicyclo[1.1.1]pentan-1-yl}ethan-1-ol
- 2-{3-chlorobicyclo[1.1.1]pentan-1-yl}ethan-1-ol
- 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}ethan-1-ol
Uniqueness
2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it a valuable tool in various research applications .
Biological Activity
The compound 2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol is a derivative of bicyclo[1.1.1]pentane, which has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological implications, synthesis methods, and relevant case studies.
Structural Overview
The molecular formula of this compound is CHI, indicating the presence of iodine, which is likely to influence its biological interactions. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHI |
| SMILES | C(C(C1C2CC1(C2)CCO)I)O |
| InChI | InChI=1S/C10H13I/c11-9(8)7(6)5(4)3(2)10(12)13/h9H,2-8H2,1H3 |
| Molecular Weight | 284.12 g/mol |
The biological activity of this compound is primarily attributed to its ability to mimic the structure of more common aromatic compounds like benzene, which are prevalent in many bioactive molecules. Studies indicate that bicyclo[1.1.1]pentane derivatives can act as bioisosteres for benzene rings, potentially enhancing the pharmacological profile of drugs by improving solubility and reducing toxicity .
Pharmacological Implications
Research has shown that compounds containing bicyclo structures exhibit various biological activities, including:
- Antimicrobial Activity : Some bicyclo compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
A recent study highlighted the synthesis and biological evaluation of several bicyclo[1.1.1]pentane derivatives, including those with iodine substitutions, which showed enhanced activity compared to their non-substituted counterparts .
Synthesis and Evaluation
One notable study focused on the synthesis of this compound via a light-enabled scalable reaction involving alkyl iodides and propellane. This method not only provided a high yield but also maintained the integrity of the compound for further biological testing .
In vitro assays demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
Q & A
Q. Table 1: Comparison of Synthetic Routes
Basic: How can the structural and physical properties of this compound be characterized?
Answer:
Key characterization techniques include:
- NMR Spectroscopy : The bicyclo[1.1.1]pentane core produces distinct ¹H and ¹³C NMR signals due to its rigid, strained structure. For example, the bridgehead protons resonate at δ ~2.5–3.5 ppm in CDCl₃ .
- X-ray Crystallography : Resolves steric strain and confirms iodine positioning.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; the compound decomposes above 150°C due to strain energy release .
Advanced: How do substituents on the bicyclo[1.1.1]pentane core influence nucleophilic substitution reactivity?
Answer:
Substituents significantly alter reactivity:
- Electron-Withdrawing Groups (EWGs) : CF₃ substituents reduce iodine's electrophilicity, rendering the compound inert to most nucleophiles except organolithium reagents .
- Electron-Donating Groups (EDGs) : Methyl or hydroxyl groups increase iodine's susceptibility to substitution. For example, 1,3-diiodobicyclo[1.1.1]pentane reacts with nitrogen bases (e.g., NH₃) to yield amines .
Experimental Design Tip : To assess substituent effects, compare reaction rates of substituted vs. unsubstituted derivatives under identical conditions (e.g., NaOMe in MeOH at 25°C). Monitor progress via GC-MS or HPLC.
Advanced: What strategies enable functionalization of the ethanol moiety while preserving the bicyclo[1.1.1]pentane core?
Answer:
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during harsh reactions (e.g., halogenation).
- Hydrogen-Borrowing Alkylation : Iridium-catalyzed reactions at room temperature allow C-alkylation without core degradation. For example, coupling with tert-amyl alcohol yields branched derivatives .
Q. Table 2: Functionalization Methods
| Reaction Type | Conditions | Functional Group Introduced | Yield (%) | Reference |
|---|---|---|---|---|
| TBS Protection | TBSCl, imidazole, DMF | TBS ether | 85–90 | |
| Iridium-Catalyzed Alkylation | [Ir], tert-amyl alcohol, 23°C | Alkyl chain | 70–75 |
Advanced: How can researchers resolve contradictions in reported reactivity data for bicyclo[1.1.1]pentane derivatives?
Answer:
Contradictions often arise from:
Q. Methodological Approach :
Replicate reported conditions with rigorous temperature control.
Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to detect transient intermediates.
Compare results across multiple labs to isolate variables (e.g., moisture levels).
Advanced: What role does this compound play in medicinal chemistry, particularly as a bioisostere?
Answer:
The bicyclo[1.1.1]pentane core serves as a non-classical bioisostere for aryl or tert-butyl groups, improving pharmacokinetic properties. For example:
- PROTACs : Derivatives like DNL343 (a neurodegenerative disease therapeutic) incorporate bicyclo[1.1.1]pentane to enhance blood-brain barrier penetration .
- Kinase Inhibitors : The rigid core reduces conformational flexibility, improving target binding selectivity.
Case Study : DNL343’s structure-activity relationship (SAR) studies show that iodination at position 3 enhances metabolic stability compared to non-halogenated analogs .
Advanced: How can computational modeling guide the design of novel derivatives?
Answer:
- Density Functional Theory (DFT) : Predicts strain energy (~30 kcal/mol for bicyclo[1.1.1]pentane) and reaction pathways for substitutions.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to optimize binding affinity.
Tool Recommendation : Use Schrödinger Suite or Gaussian for DFT calculations, and GROMACS for MD simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
